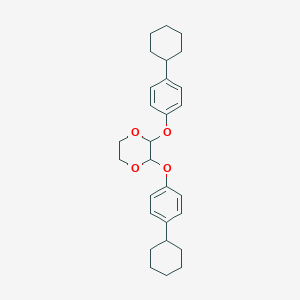

2,3-bis(4-cyclohexylphenoxy)-1,4-dioxane

Description

2,3-Bis(4-cyclohexylphenoxy)-1,4-dioxane is a substituted 1,4-dioxane derivative featuring two 4-cyclohexylphenoxy groups at the 2- and 3-positions of the dioxane ring. This compound is part of a broader class of dioxane derivatives, which are often studied for their applications in polymer stabilization, surfactants, and specialty solvents. Its structure combines the ether linkage of 1,4-dioxane with bulky cyclohexylphenyl substituents, which likely influence its solubility, stability, and environmental behavior. Limited direct data on this specific compound are available in open literature; however, insights can be drawn from structurally similar dioxane derivatives and 1,4-dioxane itself.

Properties

IUPAC Name |

2,3-bis(4-cyclohexylphenoxy)-1,4-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O4/c1-3-7-21(8-4-1)23-11-15-25(16-12-23)31-27-28(30-20-19-29-27)32-26-17-13-24(14-18-26)22-9-5-2-6-10-22/h11-18,21-22,27-28H,1-10,19-20H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMRBRODDWMJHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)OC3C(OCCO3)OC4=CC=C(C=C4)C5CCCCC5 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis(4-cyclohexylphenoxy)-1,4-dioxane typically involves the reaction of 4-cyclohexylphenol with 2,3-dichloro-1,4-dioxane under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of 2,3-bis(4-cyclohexylphenoxy)-1,4-dioxane follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-bis(4-cyclohexylphenoxy)-1,4-dioxane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2,3-bis(4-cyclohexylphenoxy)-1,4-dioxane has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3-bis(4-cyclohexylphenoxy)-1,4-dioxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues of 1,4-Dioxane Derivatives

(a) 1,4-Dioxane (CAS 123-91-1)

- Physical Properties : Highly polar, miscible with water, low volatility (vapor pressure: 3.7 mmHg at 20°C), and a boiling point of 101°C .

- Toxicity: Classified as a "probable human carcinogen" by the U.S. EPA due to liver and nasal cavity tumors in rodents .

- Environmental Fate : High mobility in groundwater and resistance to biodegradation, complicating remediation .

(b) 2,3-Bis(diethoxyphosphinothioylthio)-1,4-dioxane (Dioxathion, CAS 78-34-2)

- Structure : Features phosphorodithioate groups at the 2- and 3-positions.

- Applications : Used as an acaricide and insecticide .

- Toxicity : Acute exposure risks include cholinesterase inhibition, with LD₅₀ (rat, oral) = 43–64 mg/kg .

- Key Difference: The phosphorodithioate groups in dioxathion confer pesticidal activity, unlike the non-reactive cyclohexylphenoxy groups in the target compound.

(c) 2,3-Bis(iodomethyl)-1,4-dioxane (CAS 84100-12-9)

- Structure : Iodine-substituted dioxane derivative.

(d) 2,3-Bis(1-methylethoxy)-1,4-dioxane (CAS N/A)

- Structure : Contains isopropoxy groups.

- Solubility : Likely less polar than 1,4-dioxane due to the bulky isopropoxy substituents, reducing water miscibility .

Key Comparative Parameters

Regulatory and Environmental Considerations

- Regulatory Status: No specific regulations exist for 2,3-bis(4-cyclohexylphenoxy)-1,4-dioxane. However, its parent compound (1,4-dioxane) is regulated in drinking water (U.S. EPA advisory level: 0.35 µg/L) .

- Remediation Challenges : Like 1,4-dioxane, this compound may resist conventional treatments (e.g., activated carbon adsorption) due to its hydrophobicity and stability. Advanced oxidation processes (AOPs) used for 1,4-dioxane (e.g., ozone/hydrogen peroxide) could be explored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.